molecular formula C30H35N7O3S B2396161 2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide CAS No. 1020048-15-0

2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide

Cat. No.: B2396161
CAS No.: 1020048-15-0
M. Wt: 573.72
InChI Key: JCXHGNWRPGAEPW-UHFFFAOYSA-N
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Description

2-((2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide is a structurally complex heterocyclic compound featuring a triazoloquinazoline core, a 3,5-dimethylpyrazole substituent, and a thioether-linked butanamide side chain. The 8,9-dimethoxy groups likely enhance solubility and influence electronic properties, while the 4-methylbenzyl moiety may improve lipophilicity and membrane permeability.

Properties

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N7O3S/c1-7-26(29(38)31-17-21-10-8-18(2)9-11-21)41-30-32-23-16-25(40-6)24(39-5)15-22(23)28-33-27(35-37(28)30)12-13-36-20(4)14-19(3)34-36/h8-11,14-16,26H,7,12-13,17H2,1-6H3,(H,31,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXHGNWRPGAEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide is a complex molecule that integrates various pharmacophores known for their biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound can be broken down into its key structural components:

  • Pyrazole moiety : Known for anti-inflammatory and anti-cancer properties.
  • Triazoloquinazoline : Exhibits a range of biological activities including anti-tumor effects.
  • Thioether linkage : Often contributes to the bioactivity by enhancing solubility and stability.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC22H30N4O3S
Molecular Weight430.57 g/mol

Anticancer Activity

Research indicates that compounds containing pyrazole and triazole structures often demonstrate significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tumor growth in various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies have demonstrated that similar compounds exhibit IC50 values in the micromolar range against cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For example, a related pyrazole derivative showed an IC50 of 26 µM against A549 cells .

Anti-inflammatory Effects

The pyrazole nucleus has a long history of being associated with anti-inflammatory activities. Compounds derived from this scaffold have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example:

  • Inflammation Models : Compounds similar to the target compound have exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM .

The biological activity of the compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
  • Modulation of Cell Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
  • Induction of Apoptosis : Evidence suggests that some derivatives can induce apoptosis in cancer cells by activating caspases and other apoptotic markers.

Study 1: Pyrazole Derivatives in Cancer Therapy

A study conducted by Bouabdallah et al. synthesized N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline derivatives which were screened against Hep-2 and P815 cancer cell lines. The results indicated significant cytotoxic potential with IC50 values of 3.25 mg/mL for Hep-2 cells .

Study 2: Anti-inflammatory Activity Assessment

Selvam et al. tested a series of thiocarbamoyl pyrazoles for anti-inflammatory activity using carrageenan-induced edema models. The compounds showed comparable efficacy to indomethacin, a standard anti-inflammatory drug .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Influence on Bioactivity

  • Triazoloquinazoline vs. Triazole-Thiadiazole Cores : The triazoloquinazoline system in the target compound offers a larger aromatic surface area, which could enhance interactions with hydrophobic enzyme pockets compared to smaller triazole-thiadiazole hybrids like 9b.
  • Methoxy Groups : The 8,9-dimethoxy substituents may confer higher solubility and electron-donating effects, contrasting with the acetyl group in 9b, which is electron-withdrawing.
  • Thioether Linkage : The thioether in the target compound could improve metabolic stability relative to the ester group in 9b, which is prone to hydrolysis .

Hypothetical Pharmacological Comparisons

For instance:

  • A2A Receptor Selectivity: Bulky substituents (e.g., 4-methylbenzyl) may favor binding to adenosine A2A receptors over A1, similar to selective agonists described in .
  • Metabolic Considerations : highlights that cuticle thickness and metabolic rates influence compound efficacy in insects; extrapolating this, the target compound’s lipophilic groups may enhance tissue penetration in mammals .

Research Findings and Implications

Synthetic Challenges : The target compound’s intricate structure likely requires advanced synthetic strategies, contrasting with the straightforward reflux methods for simpler analogues .

Receptor Targeting Potential: Structural alignment with adenosine receptor ligands suggests possible A2A/A3 affinity, warranting in vitro assays to validate selectivity .

Optimization Opportunities : Introducing fluorine atoms or modifying the butanamide chain (e.g., cyclization) could further enhance bioavailability or target engagement.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

  • Methodology : The compound’s synthesis involves multi-step heterocyclic chemistry. Key steps include:

  • Triazole formation : Refluxing substituted triazoles with aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours to promote cyclization .
  • Solvent selection : Absolute ethanol is preferred for its ability to dissolve intermediates while facilitating precipitation of the final product .
  • Purification : Recrystallization from DMF–EtOH (1:1) mixtures improves purity .
    • Optimization : Reaction temperature (60–80°C) and time (4–6 hours) must be tightly controlled to avoid side products .

Q. How can analytical techniques validate the compound’s structural integrity and purity?

  • Methodology :

  • NMR spectroscopy : Proton environments (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm, quinazoline methoxy groups at δ 3.8–4.0 ppm) confirm regiochemistry .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+ at m/z 602.24) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Enzyme inhibition : Dose-response curves against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cellular assays : Cytotoxicity evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Binding studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., Bcl-2) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetics and target binding?

  • Methodology :

  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with binding pockets (e.g., ATP-binding sites in kinases) .
  • ADMET prediction : SwissADME or ADMETLab2.0 estimates bioavailability, BBB penetration, and CYP450 metabolism .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response reanalysis : Validate assay conditions (e.g., ATP concentrations in kinase assays) to rule out false negatives .
  • Off-target profiling : Broad-spectrum screening (e.g., Eurofins PanLabs) identifies unintended interactions .
  • Theoretical alignment : Cross-reference results with established SAR models for triazoloquinazolines .

Q. What strategies improve catalytic efficiency in reactions involving this compound?

  • Methodology :

  • Ligand design : Modify the pyrazole-ethyl group to enhance metal coordination in Pd-catalyzed cross-couplings .
  • Solvent optimization : Switch to DMF or THF for better solubility in Suzuki-Miyaura reactions .
  • Flow chemistry : Continuous-flow reactors reduce reaction times and improve yields in multi-step syntheses .

Q. How to scale up synthesis while maintaining reproducibility?

  • Methodology :

  • Process control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of key intermediates .
  • Membrane separation : Nanofiltration removes low-MW impurities during workup .
  • QbD (Quality by Design) : Define critical parameters (e.g., stoichiometry, mixing rates) via DOE (Design of Experiments) .

Q. What mechanistic studies elucidate its mode of action in complex biological systems?

  • Methodology :

  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment in cancer cells .
  • Chemical proteomics : SILAC-based pull-down assays map protein interaction networks .
  • Cryo-EM : Resolve ligand-bound structures of target proteins at near-atomic resolution .

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